(R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and significant applications in various fields of scientific research. This compound is characterized by the presence of a dicyclohexylphosphanyl group, a triisopropylphenyl group, and a sulfinamide moiety, making it a valuable molecule in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl and phosphanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in catalytic reactions, particularly in asymmetric synthesis. Its unique structure allows for high selectivity and efficiency in these processes .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a chiral auxiliary in the synthesis of pharmaceuticals. Its ability to induce chirality makes it valuable in the production of enantiomerically pure compounds .
Industry
Industrially, the compound is used in the production of fine chemicals and advanced materials. Its role as a catalyst in various chemical processes enhances the efficiency and selectivity of industrial reactions .
Mechanism of Action
The mechanism of action of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through its phosphanyl and sulfinamide groups. These interactions facilitate catalytic processes by stabilizing transition states and intermediates, thereby lowering the activation energy of reactions .
Comparison with Similar Compounds
Similar Compounds
Bis(2,4,6-triisopropylphenyl)disulfide: Similar in having the triisopropylphenyl group but differs in its disulfide linkage.
2,4,6-Triisopropylphenylboronic acid: Shares the triisopropylphenyl group but has a boronic acid functional group.
Uniqueness
®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of a phosphanyl group and a sulfinamide moiety, which imparts distinct catalytic properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C38H60NOPS |
---|---|
Molecular Weight |
609.9 g/mol |
IUPAC Name |
N-[(R)-(2-dicyclohexylphosphanylphenyl)-[2,4,6-tri(propan-2-yl)phenyl]methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H60NOPS/c1-26(2)29-24-33(27(3)4)36(34(25-29)28(5)6)37(39-42(40)38(7,8)9)32-22-16-17-23-35(32)41(30-18-12-10-13-19-30)31-20-14-11-15-21-31/h16-17,22-28,30-31,37,39H,10-15,18-21H2,1-9H3/t37-,42?/m0/s1 |
InChI Key |
FSIVXUUMDGDWIU-XPELXJMBSA-N |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[C@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C)C(C)C |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C)C(C)C |
Origin of Product |
United States |
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